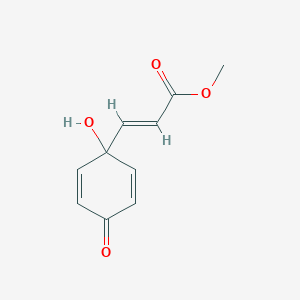![molecular formula C13H21N3O3 B14075732 tert-butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate](/img/structure/B14075732.png)
tert-butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research It is characterized by its unique structure, which includes a piperidine ring substituted with a cyanoacetyl group and a tert-butyl carbamate moiety
Métodos De Preparación
The synthesis of tert-butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amination: The starting material, 1-methyl-1H-pyrazol-5-amine, undergoes amination to introduce the piperidine ring.
Reduction: The intermediate is then reduced to form the corresponding amine.
Esterification: The amine is esterified to introduce the cyanoacetyl group.
Protection: The amino group is protected using a tert-butyl carbamate group.
Condensation: The final step involves the condensation of the protected amine with the cyanoacetyl group to form the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using more efficient catalysts and reaction conditions to improve yield and reduce costs.
Análisis De Reacciones Químicas
tert-Butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
tert-Butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, inhibiting their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The tert-butyl carbamate group can protect the amine functionality, allowing the compound to remain stable under physiological conditions.
Comparación Con Compuestos Similares
tert-Butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[1-(carboxy)piperidin-4-yl]carbamate: This compound has a carboxy group instead of a cyanoacetyl group, which affects its reactivity and applications.
tert-Butyl N-(piperidin-4-yl)carbamate: Lacks the cyanoacetyl group, making it less versatile in chemical reactions.
tert-Butyl 4-[(E)-but-1-en-3-yl]piperidine-1-carboxylate: Contains a different substituent on the piperidine ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways.
Propiedades
Fórmula molecular |
C13H21N3O3 |
|---|---|
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)15-10-5-8-16(9-6-10)11(17)4-7-14/h10H,4-6,8-9H2,1-3H3,(H,15,18) |
Clave InChI |
YUDANAPJPKYEKS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol](/img/structure/B14075654.png)
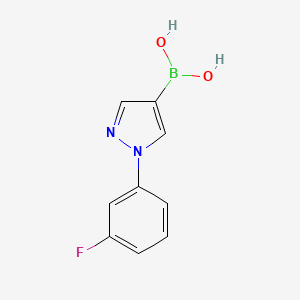
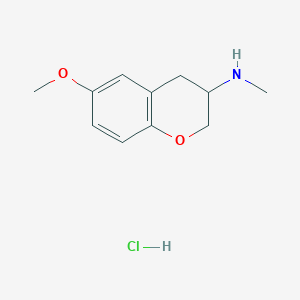
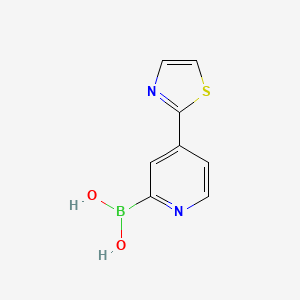

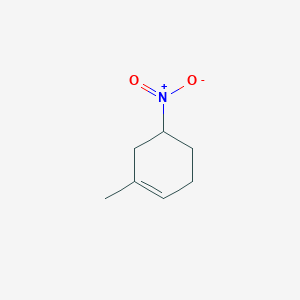
![1-({2-[(2-Aminoethyl)amino]ethyl}amino)-2,4,4-trimethylpentan-2-ol](/img/structure/B14075705.png)
![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide](/img/structure/B14075712.png)
![5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B14075717.png)

![(5R)-5-tert-butyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride](/img/structure/B14075727.png)
![2-Propenoic acid, 1,1',1''-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester](/img/structure/B14075736.png)
